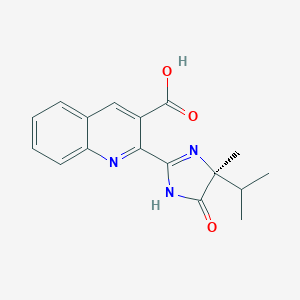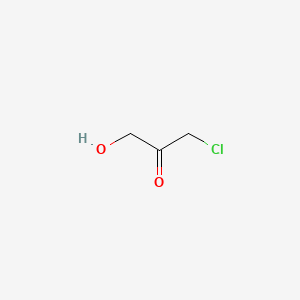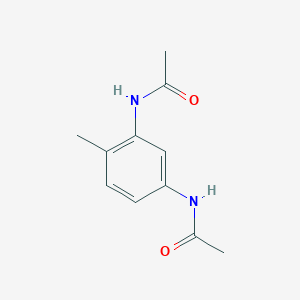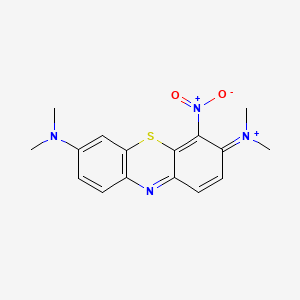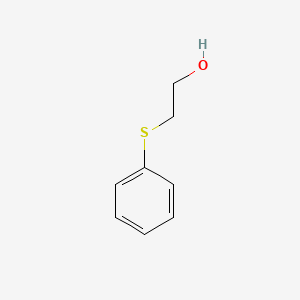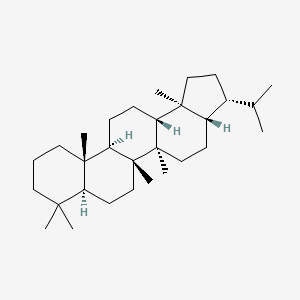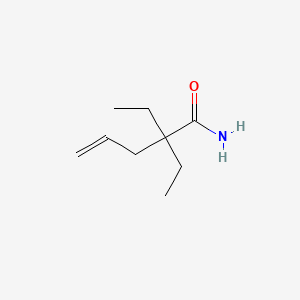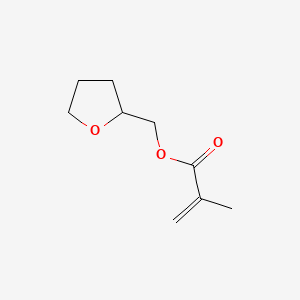
Tetrahydrofurfurylmethacrylat
Übersicht
Beschreibung
Tetrahydrofurfuryl methacrylate is a tetrahydrofurfuryl ester of methacrylic acid. It is an acrylic resin comonomer with a cyclic group, commonly used in artificial nails, contact lenses, and stomatological elastomers (fast-curing resins). This compound is known for its good adhesion, low shrinkage, and weatherability, making it a valuable ingredient in various applications .
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurfuryl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a comonomer in the synthesis of biobased photopolymers with thermoresponsive shape-memory properties.
Biology: Investigated as a biomaterial for cartilage repair using chondrocyte culture.
Medicine: Utilized in the development of medical implants due to its biocompatibility and rigidity.
Wirkmechanismus
Target of Action
Tetrahydrofurfuryl Methacrylate (THFMA) is an acrylic resin comonomer with a cyclic group . It primarily targets the formation of polymers, specifically in the creation of artificial nails, contact lenses, and stomatological elastomers (fast-curing resins) .
Mode of Action
THFMA is a tetrahydrofurfuryl ester of methacrylic acid obtained by transesterification of tetrahydrofurfuryl alcohol and methyl methacrylate . It acts as a low-viscosity clear liquid that promotes the adhesion of many substances and the polymerization of elastomers . This compound is used as a main ingredient in UV/LED curing gel polishes in concentrations of 50% and more .
Biochemical Pathways
It is known that thfma plays a crucial role in the polymerization process, contributing to the formation of durable and resistant materials .
Result of Action
After curing, products containing THFMA provide good chemical, heat, and water resistance, as well as exceptional hardness and impact strength . This makes it particularly useful in the creation of durable materials such as artificial nails and contact lenses .
Action Environment
The action of THFMA can be influenced by environmental factors. For instance, it is used in UV/LED curing gel polishes, indicating that light exposure may play a role in its curing process . Additionally, the polymer structure of THFMA remains rigid even after absorbing water up to 75%, suggesting that it is resistant to environmental moisture .
Biochemische Analyse
Biochemical Properties
Tetrahydrofurfuryl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymers. The compound’s interaction with enzymes such as polymerases and esterases is crucial for its function in biochemical pathways. These interactions often involve the formation of covalent bonds between the methacrylate group and the active sites of the enzymes, leading to the polymerization of the compound .
Cellular Effects
Tetrahydrofurfuryl methacrylate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell adhesion and proliferation. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of tetrahydrofurfuryl methacrylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, tetrahydrofurfuryl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahydrofurfuryl methacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydrofurfuryl methacrylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of tetrahydrofurfuryl methacrylate vary with different dosages in animal models. At low doses, the compound can promote cell adhesion and proliferation, while at high doses, it can cause toxic or adverse effects. Studies have shown that high doses of tetrahydrofurfuryl methacrylate can lead to reproductive toxicity, including pre-birth death and prolonged estrous cycles in animal models . These findings highlight the importance of dosage in determining the compound’s effects on biological systems.
Metabolic Pathways
Tetrahydrofurfuryl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, it can interact with esterases and other enzymes involved in the breakdown of esters, leading to changes in the levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of tetrahydrofurfuryl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, tetrahydrofurfuryl methacrylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Tetrahydrofurfuryl methacrylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These interactions can affect the compound’s activity and function within the cell, leading to changes in cellular processes and biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl methacrylate is typically synthesized through the transesterification of tetrahydrofurfuryl alcohol and methyl methacrylate. The reaction is catalyzed by alkali metals or alkaline earth metals, and air or oxygen is passed through the reaction mixture to facilitate the process .
Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl methacrylate involves the same transesterification process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrofurfuryl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(tetrahydrofurfuryl methacrylate), which is used in various applications due to its biocompatibility and rigidity.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiated by photoinitiators such as ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate under UV/Vis light.
Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.
Major Products:
Poly(tetrahydrofurfuryl methacrylate): A biocompatible polymer used in medical implants and other applications.
Substituted Derivatives: Various substituted derivatives depending on the reagents used in the reactions.
Vergleich Mit ähnlichen Verbindungen
- Tetrahydrofurfuryl acrylate
- Furfuryl methacrylate
- Isobornyl methacrylate
Comparison:
- Tetrahydrofurfuryl methacrylate vs. Tetrahydrofurfuryl acrylate: Both compounds have similar structures, but the methacrylate variant has a higher reactivity and better adhesion properties .
- Tetrahydrofurfuryl methacrylate vs. Furfuryl methacrylate: Furfuryl methacrylate lacks the cyclic group, making it less stable and less resistant to environmental factors .
- Tetrahydrofurfuryl methacrylate vs. Isobornyl methacrylate: Isobornyl methacrylate has a different cyclic structure, providing different mechanical properties and applications .
Tetrahydrofurfuryl methacrylate stands out due to its unique combination of good adhesion, low shrinkage, and weatherability, making it a versatile compound in various fields.
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXNKZQVOXMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-85-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022191 | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or yellow liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
59-62 °C at 0.080 kPa (0.6 mm Hg) | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg] | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2455-24-5 | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120GN9C472 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of THFMA that make it suitable for various applications?
A1: THFMA possesses several advantageous properties:
- Good Miscibility: It shows good miscibility with various polymers, including poly(vinyl chloride) (PVC) [], polyepichlorohydrin (PECH) [], and poly(2-chloroethyl methacrylate) (PCEMA) [], making it suitable for blend preparation.
- Tunable Properties: Copolymerization of THFMA with other monomers allows for tailoring properties like glass transition temperature (Tg) [, ], water sorption [, ], and mechanical strength [, ] for specific applications.
- UV Curability: THFMA readily undergoes UV-curing [, ], making it suitable for rapid prototyping and 3D printing applications.
Q2: How does the incorporation of THFMA influence the properties of dental resins?
A2: THFMA acts as an antiplasticizer in dental resins based on Bisphenol A-glycidyl methacrylate (Bis-GMA) [], contributing to high modulus and potentially enhanced durability. Additionally, using THFMA as a co-monomer instead of traditional dimethacrylates can reduce polymerization shrinkage [].
Q3: How does THFMA contribute to the development of sustainable materials?
A3: THFMA can be derived from renewable resources [], aligning with the growing demand for sustainable materials. Its use in the development of biobased vitrimers, which are recyclable and repairable, further strengthens its sustainability profile [].
Q4: What is the role of THFMA in the fabrication of Polymer-Dispersed Liquid Crystal (PDLC) films?
A4: THFMA, with its moderately rigid structure, serves as a crucial component in PDLC films []. Its incorporation allows for fine-tuning the morphology and electro-optical properties of the films, achieving desirable characteristics like low driving voltage and high contrast ratio [].
Q5: How does THFMA affect water sorption in polymeric systems?
A5: Incorporating THFMA into hydrophilic polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) generally reduces water sorption compared to pure PHEMA [, , , ]. The extent of reduction depends on the THFMA content and the specific copolymer composition [, , , ].
Q6: What insights do NMR studies provide into water interactions with THFMA-containing polymers?
A6: NMR studies, particularly those employing Pulsed-Field Gradient (PFG) techniques, reveal the presence of multiple water environments within THFMA-containing hydrogels [, ]. This suggests complex water dynamics within these materials, influenced by interactions with both the hydrophilic and hydrophobic domains of the polymer network [, ].
Q7: How does the presence of THFMA influence drug release from polymer matrices?
A7: The inclusion of THFMA in drug delivery systems based on PHEMA can modulate drug release profiles [, ]. Generally, increasing THFMA content leads to slower drug release due to reduced water uptake and potentially altered polymer chain mobility [, ].
Q8: Are there any concerns regarding the biocompatibility of THFMA?
A8: While THFMA itself exhibits some degree of cytotoxicity [], its incorporation into copolymers, particularly at lower concentrations, can result in materials with acceptable biocompatibility for specific applications [, , ]. Careful optimization of copolymer composition and processing conditions is crucial to ensure biocompatibility [, , ].
Q9: Does THFMA demonstrate any specific biological activity?
A9: While THFMA itself doesn't exhibit inherent bioactivity, copolymers containing THFMA and bioactive fillers like tricalcium phosphate (TCP) or hydroxyapatite (HA) have shown potential for bone regeneration applications []. The bioactive fillers promote bone growth, while the THFMA-containing matrix provides structural support and can be tailored for controlled degradation [].
Q10: What is the molecular formula and molecular weight of THFMA?
A10: The molecular formula of THFMA is C9H14O3, and its molecular weight is 170.21 g/mol.
Q11: What spectroscopic techniques are commonly employed to characterize THFMA and its polymers?
A11: Various spectroscopic techniques are used:
- NMR Spectroscopy (1H and 13C): Provides information about the structure, tacticity, and comonomer sequence distribution in THFMA copolymers [, , , ].
- FTIR Spectroscopy: Useful for identifying characteristic functional groups, monitoring polymerization reactions, and assessing the degree of conversion in cured materials [, , , ].
Q12: What are the typical polymerization methods used for THFMA?
A12: THFMA can be polymerized using various methods:
- Free Radical Polymerization: This is the most common method, often initiated by thermal decomposition of initiators like benzoyl peroxide or AIBN [, , , , ].
- Photopolymerization: THFMA readily polymerizes upon exposure to UV light, making it suitable for applications like coatings and 3D printing [, ].
- Anionic Polymerization: This method, often carried out in microemulsions, enables the synthesis of well-defined THFMA polymers with controlled molecular weight and narrow dispersity [].
Q13: How does the reactivity of THFMA compare to other methacrylates?
A13: THFMA exhibits a reactivity ratio higher than isobornyl methacrylate in photocopolymerization []. In the context of cyclic carbonate-containing methacrylates, THFMA displays less dramatic kinetic effects during copolymerization, suggesting moderate reactivity [].
Q14: What factors can influence the polymerization kinetics of THFMA?
A14: Several factors can impact polymerization:
- Initiator Type and Concentration: The choice of initiator and its concentration affects the initiation rate and ultimately the polymerization rate [, , , ].
- Solvent Effects: The solvent used can influence both the rate of polymerization and the properties of the resulting polymer [, ].
- Temperature: As with most polymerization reactions, temperature plays a crucial role in the reaction kinetics [].
Q15: What are the known safety concerns associated with THFMA?
A15: THFMA can cause allergic contact dermatitis [, ], highlighting the importance of safe handling practices during its use in applications like dental materials or nail enhancement products [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


